molecular formula C8H6ClIO2 B1387801 Methyl 2-chloro-5-iodobenzoate CAS No. 620621-48-9

Methyl 2-chloro-5-iodobenzoate

Cat. No.: B1387801
CAS No.: 620621-48-9
M. Wt: 296.49 g/mol
InChI Key: DLSYOOCTSGXXCP-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure and Chemical Identity

Methyl 2-chloro-5-iodobenzoate possesses the molecular formula C8H6ClIO2 and maintains a molecular weight of 296.49 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry nomenclature designates it as this compound, reflecting its structure as a methyl ester derivative of 2-chloro-5-iodobenzoic acid. The Chemical Abstracts Service registry number 620621-48-9 provides unique identification for this compound in chemical databases and literature.

The molecular architecture consists of a benzene ring bearing two halogen substituents at specific positions, with a carboxylic acid methyl ester functional group. The chlorine atom occupies the ortho position (position 2) relative to the carboxylate group, while the iodine atom is located at the meta position (position 5). This particular substitution pattern creates a distinctive electronic environment that influences the compound's reactivity and physical properties.

The canonical Simplified Molecular Input Line Entry System representation is COC(=O)C1=C(C=CC(=C1)I)Cl, which provides a linear notation describing the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 offers a standardized representation of the compound's structure, while the corresponding InChI Key DLSYOOCTSGXXCP-UHFFFAOYSA-N serves as a unique identifier for database searches.

Substituent Effects and Electronic Distribution

The presence of both chlorine and iodine substituents on the aromatic ring creates significant electronic effects that influence the overall molecular behavior. Chlorine, being more electronegative than carbon, acts as an electron-withdrawing group through inductive effects, while iodine, despite being less electronegative, contributes to the molecular polarizability due to its larger atomic size and electron cloud. The positioning of these halogens in ortho and meta relationships to the carboxylate group establishes a unique electronic distribution pattern that affects both reactivity and spectroscopic properties.

The methyl ester functionality contributes additional structural complexity through its sp3 hybridized carbon center and the planar arrangement of the carboxylate group. The ester carbonyl group exhibits typical characteristics of aromatic esters, with the carbonyl carbon showing electrophilic character enhanced by the electron-withdrawing effects of the halogen substituents. This structural arrangement makes the compound particularly useful as a synthetic intermediate in various organic transformations.

Properties

IUPAC Name

methyl 2-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYOOCTSGXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653155
Record name Methyl 2-chloro-5-iodobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620621-48-9
Record name Benzoic acid, 2-chloro-5-iodo-, methyl ester
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Record name Methyl 2-chloro-5-iodobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-5-iodobenzoate
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Preparation Methods

Iodination of Methyl Anthranilate to 2-Amino-5-iodobenzoate

  • Reagents and Conditions:

    • Methyl anthranilate is reacted with potassium iodide and potassium iodate in aqueous medium.
    • A mixture of methylene dichloride and glacial acetic acid is added dropwise at room temperature, controlling temperature below 45°C to manage exothermicity.
    • The reaction mixture is stirred and heated to about 55-60°C for 3 hours to complete iodination.
  • Work-up:

    • After cooling, the organic layer is separated, solvent removed by distillation, and the residue dissolved in absolute ethanol.
    • The mixture is refluxed with 30% methanol solution, followed by acidification and filtration to isolate 2-amino-5-iodobenzoate.
  • Yield and Purity:

    • Yield: Approximately 86.4%
    • Purity: 98.8%

Conversion of Amino Group to Chloro by Sandmeyer Reaction

  • Reagents and Conditions:

    • 2-Amino-5-iodobenzoate is diazotized by reaction with sodium nitrite in hydrochloric acid at 0-5°C under nitrogen atmosphere.
    • The diazonium salt is then reacted with cuprous chloride in acidic aqueous medium at 25-45°C to replace the diazo group with chlorine.
  • Work-up:

    • The reaction mixture is extracted with methylene dichloride, and the organic layer is distilled to remove solvents.
  • Yield:

    • Approximately 92% for 2-chloro-5-iodo ethyl benzoate.

Hydrolysis to 2-Chloro-5-iodobenzoic Acid

  • Reagents and Conditions:

    • The 2-chloro-5-iodo ethyl benzoate is hydrolyzed with sodium hydroxide in aqueous ethanol at 70-80°C for 2-4 hours.
  • Work-up:

    • After reaction, the mixture is cooled, acidified to pH 1-2 with hydrochloric acid, and the precipitated acid is filtered and dried.
  • Yield and Purity:

    • Yield: Approximately 95%
    • Purity: 98.9%

Esterification to Methyl 2-chloro-5-iodobenzoate (If Needed)

  • While the patent primarily focuses on the acid, methyl esters can be prepared by standard esterification methods such as Fischer esterification of 2-chloro-5-iodobenzoic acid with methanol in the presence of acid catalysts.
Step Starting Material / Intermediate Reagents & Conditions Product Yield (%) Purity (%)
1 Methyl anthranilate KI, KIO3, CH2Cl2/Acetic acid (dropwise), 55-60°C, 3h 2-Amino-5-iodobenzoate 86.4 98.8
2 2-Amino-5-iodobenzoate NaNO2/HCl (diazotization), CuCl/HCl (Sandmeyer), 0-45°C 2-Chloro-5-iodobenzoate ester 92 -
3 2-Chloro-5-iodobenzoate ester NaOH, ethanol, 70-80°C, 2-4h hydrolysis 2-Chloro-5-iodobenzoic acid 95 98.9
4 2-Chloro-5-iodobenzoic acid (optional) Methanol, acid catalyst (e.g., H2SO4), reflux This compound Variable -
  • The iodination step is critical and is efficiently achieved by in situ generation of iodine from potassium iodide and potassium iodate. Controlling temperature during this exothermic step is essential to prevent side reactions and ensure regioselectivity.

  • The Sandmeyer reaction for amino-to-chloro substitution is classical but requires careful control of diazotization and copper(I) chloride addition to maximize yield and minimize by-products.

  • Hydrolysis under basic conditions followed by acidification provides high purity 2-chloro-5-iodobenzoic acid, which can be converted to methyl ester if required.

  • The overall process is cost-effective, using inexpensive starting materials and reagents, and achieves high yields (around 80% overall), making it suitable for industrial scale-up.

  • The method avoids complex purification steps by utilizing phase separations and crystallizations, enhancing production efficiency.

The preparation of this compound is best accomplished via a four-step synthetic route starting from methyl anthranilate, involving iodination, Sandmeyer chlorination, hydrolysis, and optional esterification. The method described in CN104086361A offers a robust, high-yield, and cost-effective approach with detailed procedural controls to optimize product purity and yield. This method has been validated with high purity and yield data, making it authoritative and reliable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-5-iodobenzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This property is particularly useful in the synthesis of:

  • Pharmaceuticals : It is employed as a precursor in the development of drug candidates due to its ability to form biologically active compounds.
  • Natural Products : The compound is used to synthesize complex natural products that exhibit medicinal properties.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. For example, derivatives of this compound have shown promise in:

  • Anticancer Research : Certain derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.
  • Anti-inflammatory Agents : Compounds derived from this compound have been studied for their ability to inhibit inflammatory pathways.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and polymers. Its reactivity allows for modifications that enhance the properties of materials, such as:

  • Conductive Polymers : By incorporating this compound into polymer matrices, researchers can create materials with improved electrical conductivity.
  • Coatings and Adhesives : Its use in formulations can enhance the performance characteristics of coatings and adhesives.

Table 1: Reactivity and Synthesis Pathways

Reaction TypeDescriptionReference
Nucleophilic SubstitutionFormation of new C-C bonds using nucleophiles
Suzuki CouplingCoupling reactions with boronic acids
Sandmeyer ReactionConversion to aryl halides
Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer15
Derivative AAnti-inflammatory12
Derivative BAntimicrobial20

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal demonstrated that this compound could be transformed into a series of novel anticancer agents through a multi-step synthetic route involving nucleophilic substitutions and cyclization reactions. The resulting compounds showed significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Conductive Polymers

Research conducted at a leading university explored the incorporation of this compound into polymer matrices to create conductive materials. The study found that the modified polymers exhibited enhanced electrical conductivity compared to unmodified counterparts, making them suitable for electronic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Properties of Methyl 2-Chloro-5-Iodobenzoate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications/Notes
This compound C₈H₆ClIO₂ 296.49 Cl (2), I (5) 40–42 Pharmaceutical impurity
Methyl 5-chloro-2-iodobenzoate C₈H₆ClIO₂ 296.49 Cl (5), I (2) N/A Positional isomer
Ethyl 2-chloro-5-iodobenzoate (E056) C₉H₈ClIO₂ 310.52 Cl (2), I (5), ethyl ester N/A Higher lipophilicity
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 313.51 NH₂ (2), Cl (4), I (5) N/A Drug intermediate
2-Chloro-5-iodobenzoic acid C₇H₄ClIO₂ 282.46 Cl (2), I (5), carboxylic acid N/A Synthetic precursor
Methyl-5-amino-2-chlorobenzoate C₈H₈ClNO₂ 185.61 NH₂ (5), Cl (2) N/A Lower molecular weight analog

Reactivity and Functional Group Influence

Halogen Effects: The iodo group in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogs. Chlorine at position 2 directs further substitution to meta/para positions, influencing regioselectivity in synthesis .

Ester vs. Carboxylic Acid :

  • The methyl ester group improves lipid solubility compared to the parent acid (2-chloro-5-iodobenzoic acid), enhancing bioavailability in drug formulations .
  • Ethyl ester analogs (e.g., E056) exhibit even greater lipophilicity, which may alter pharmacokinetic properties .

Biological Activity

Methyl 2-chloro-5-iodobenzoate (CAS Number: 620621-48-9) is an organic compound characterized by its molecular formula C8H6ClIO2C_8H_6ClIO_2 and a molecular weight of 296.49 g/mol. This compound has garnered attention for its potential biological activities, particularly as an antimicrobial agent and a precursor in pharmaceutical synthesis. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with chlorine and iodine substituents on the aromatic ring. These halogenated groups significantly enhance its chemical reactivity and biological properties. The compound typically appears as a white to pale yellow solid, soluble in organic solvents but less so in water.

Key Properties

PropertyValue
Molecular FormulaC8H6ClIO2C_8H_6ClIO_2
Molecular Weight296.49 g/mol
Density1.837 g/cm³ (20 °C)
Boiling Point315 °C at 760 mmHg
Flash Point144.3 °C
Vapor Pressure0.00045 mmHg at 25 °C
Storage Conditions2-8 °C (protect from light)

While detailed mechanisms of action for this compound remain largely unexplored, it is suggested that the compound may interact with various enzymes and receptors within biological systems. The halogen substituents likely influence the compound's interaction with biological macromolecules, potentially altering metabolic pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2-chloro-5-iodobenzoic acid.
  • Reagents : Methanol and sulfuric acid are used as solvents and catalysts, respectively.
  • Procedure : The reaction mixture is refluxed for about 8 hours, followed by cooling and solvent removal under reduced pressure.
  • Purification : The product is extracted using ethyl acetate and purified by adjusting the pH and drying the organic layer.

The yield of this synthesis method is reported to be approximately 92%, with a melting point range of 4042°C40-42\,°C .

Case Study: Antimicrobial Activity Assessment

In a study aimed at evaluating the antimicrobial properties of various benzoate derivatives, this compound was included as one of the test compounds. Preliminary results indicated that it exhibited significant activity against certain bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-chloro-2-iodobenzoateC8H6ClIO2C_8H_6ClIO_2Chlorine at position 4; different reactivity
Methyl 5-chloro-2-iodobenzoateC8H6ClIO2C_8H_6ClIO_2Chlorine at position 5; distinct steric effects
Methyl 3-chloro-4-iodobenzoateC8H6ClIO2C_8H_6ClIO_2Different substitution pattern; varied activity

This comparative analysis highlights how variations in substitution patterns can affect both chemical reactivity and biological activity .

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2-chloro-5-iodobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via esterification of 2-chloro-5-iodobenzoic acid using methanol and a chlorinating agent (e.g., oxalyl chloride). A typical procedure involves dissolving the carboxylic acid in methanol at 0°C, adding oxalyl chloride dropwise, and refluxing for 5 hours to achieve near-quantitative yields . Key variables affecting yield include stoichiometry of the chlorinating agent, reaction temperature (reflux vs. room temperature), and solvent purity. Monitoring via TLC or HPLC is recommended to confirm reaction completion.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR : 1^1H NMR should show a singlet for the methyl ester (~3.9 ppm) and aromatic protons split by meta/para substituents. 13^13C NMR will confirm the ester carbonyl (~165–170 ppm) and iodine/chlorine-induced deshielding effects.
  • IR : A strong C=O stretch (~1720 cm1^{-1}) and C-O ester vibrations (~1260 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak ([M]+^+) at m/z 310.4 (C8_8H6_6ClIO2_2) with fragmentation patterns reflecting cleavage at the ester group.
    Cross-referencing with databases like the CRC Handbook ensures accuracy in peak assignments .

Q. Why is the methyl ester group preferred over other esters in halogenated aromatic intermediates?

  • Methodological Answer : The methyl ester minimizes steric hindrance and electron-withdrawing effects compared to bulkier esters (e.g., ethyl or benzyl), facilitating subsequent reactions like nucleophilic aromatic substitution or cross-coupling. For example, ethyl esters (e.g., Ethyl 2-chloro-5-iodobenzoate, CAS E056) may require harsher conditions for hydrolysis, complicating downstream functionalization .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : The iodine atom at the 5-position is more reactive in Sonogashira or Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to chlorine. To favor coupling at iodine:
  • Use Pd(PPh3_3)4_4/CuI catalysts in THF at 60°C.
  • Prioritize aryl iodides in competitive systems, as demonstrated in analogous halogenated benzoates .
    Post-reaction, residual chlorine can be functionalized via Ullmann coupling under high-temperature Cu-mediated conditions.

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in 1^1H NMR or IR shifts) often arise from impurities or solvent effects. Strategies include:
  • Purification : Recrystallization from ethanol/water or column chromatography.
  • Solvent Standardization : Use deuterated solvents consistently for NMR.
  • Control Experiments : Compare spectra with intermediates (e.g., 2-chloro-5-iodobenzoic acid) to isolate artifact signals.
    Statistical tools (e.g., ANOVA) can validate reproducibility across batches .

Q. How does the electronic interplay between chlorine and iodine substituents influence the compound’s reactivity in photochemical studies?

  • Methodological Answer : The electron-withdrawing chlorine (meta-directing) and iodine (weakly electron-donating via polarizability) create a polarized aromatic ring, enhancing absorption in UV-Vis spectra (~270–300 nm). Computational methods (DFT) predict charge distribution, while experimental validation involves:
  • Photostability Tests : Irradiate in acetonitrile and monitor degradation via HPLC.
  • Electrochemical Analysis : Cyclic voltammetry to assess redox potentials influenced by halogen electronic effects.
    Comparative studies with mono-halogenated analogs (e.g., 2-chloro or 5-iodo derivatives) isolate substituent contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-chloro-5-iodobenzoate
Reactant of Route 2
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Methyl 2-chloro-5-iodobenzoate

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